N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide
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Overview
Description
N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a glycinamide backbone substituted with dimethylphenyl, methylphenylsulfonyl, and morpholinylpropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of glycinamide derivatives, followed by the introduction of the dimethylphenyl and methylphenylsulfonyl groups through nucleophilic substitution reactions. The final step involves the attachment of the morpholinylpropyl group under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)acetamide
- N-(2,4-dimethylphenyl)benzamide
Uniqueness
N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H33N3O4S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C24H33N3O4S/c1-19-5-9-23(10-6-19)32(29,30)27(22-8-7-20(2)21(3)17-22)18-24(28)25-11-4-12-26-13-15-31-16-14-26/h5-10,17H,4,11-16,18H2,1-3H3,(H,25,28) |
InChI Key |
SBYXUNAEXJMUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCN2CCOCC2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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